molecular formula C11H22N2 B7933598 N-Cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine

N-Cyclopropyl-N',N'-dimethyl-cyclohexane-1,4-diamine

Cat. No.: B7933598
M. Wt: 182.31 g/mol
InChI Key: MEGNRGDMFNKSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine is an organic compound with the molecular formula C11H22N2 It is a diamine derivative, characterized by the presence of cyclopropyl and dimethyl groups attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine typically involves the following steps:

    Dimethylation: The addition of dimethyl groups to the cyclohexane ring.

Industrial Production Methods: Industrial production methods for this compound may involve catalytic processes to ensure high yield and purity. Specific details on industrial-scale synthesis are often proprietary and may vary between manufacturers.

Types of Reactions:

    Oxidation: N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides.

    Reduction: Reduction reactions can convert this compound into various reduced forms, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane derivatives with oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine involves its interaction with specific molecular targets These interactions can influence various biochemical pathways, depending on the context of its use

Comparison with Similar Compounds

  • N,N’-Dimethylcyclohexane-1,2-diamine
  • N,N’-Dimethylcyclohexane-1,3-diamine
  • N,N’-Dimethylcyclohexane-1,4-diamine

Comparison: N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,4-diamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

1-N-cyclopropyl-4-N,4-N-dimethylcyclohexane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13(2)11-7-5-10(6-8-11)12-9-3-4-9/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGNRGDMFNKSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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